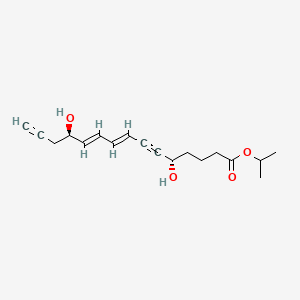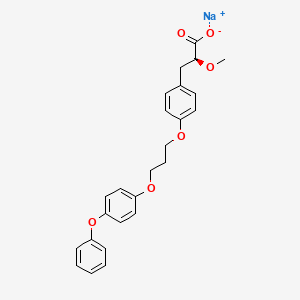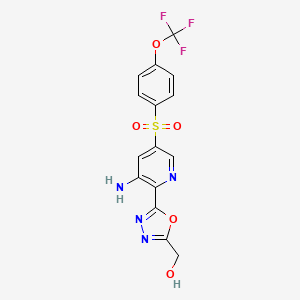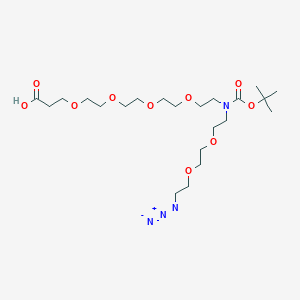
NCDM-32b
Vue d'ensemble
Description
NCDM-32B est un inhibiteur puissant et sélectif de la famille des déméthylases spécifiques à la lysine 4 (KDM4). Ce composé a montré un potentiel significatif pour nuire à la viabilité et aux phénotypes transformants des cellules cancéreuses du sein . La formule moléculaire de this compound est C15H30N2O4, et sa masse moléculaire est de 302,41 g/mol .
Applications De Recherche Scientifique
NCDM-32B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of lysine-specific demethylase 4 enzymes.
Biology: Investigated for its role in epigenetic regulation and gene expression.
Medicine: Explored as a potential therapeutic agent for treating breast cancer and other cancers by inhibiting the activity of lysine-specific demethylase 4 enzymes
Industry: Utilized in the development of new anticancer drugs and epigenetic modulators.
Mécanisme D'action
NCDM-32B exerts its effects by selectively inhibiting the activity of lysine-specific demethylase 4 enzymes. These enzymes are involved in the demethylation of histone proteins, which plays a crucial role in regulating gene expression. By inhibiting these enzymes, this compound leads to an increase in the methylation levels of histone proteins, thereby altering gene expression and impairing the growth and proliferation of cancer cells .
Analyse Biochimique
Biochemical Properties
NCDM-32b interacts with the KDM4 subfamily of demethylases, specifically showing high selectivity for KDM4C . It inhibits the activity of these enzymes, leading to an increase in the methylation marks H3K9me3/me2 . This interaction disrupts several critical pathways that drive cellular proliferation and transformation in breast cancer .
Cellular Effects
The effects of this compound on cells are significant. It decreases cell viability and anchorage-independent growth in soft agar . Furthermore, this compound impairs several critical pathways and classical oncogenes, including MET, CDC26, and CDK6, that drive cellular proliferation and transformation in breast cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of KDM4 subfamily demethylases . This results in a global increase in H3K9me3/me2 marks . The inhibition of these enzymes disrupts several key pathways that control cell proliferation, growth, DNA replication, and DNA repair .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving breast cancer cell lines . It has been shown to decrease cell viability and impair transforming phenotypes of these cells .
Metabolic Pathways
It is known that this compound interacts with the KDM4 subfamily of demethylases , which play critical roles in controlling transcription, chromatin architecture, and cellular differentiation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been explicitly reported in the literature. Given its role as an inhibitor of KDM4 demethylases, it is likely that it is transported to the nucleus where these enzymes are located .
Subcellular Localization
Given that this compound is an inhibitor of the KDM4 subfamily of demethylases, which are generally located in the nucleus , it is likely that this compound also localizes to the nucleus to exert its effects.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de NCDM-32B implique plusieurs étapes, en commençant par la préparation de la structure de base suivie de modifications de groupes fonctionnels. La voie de synthèse détaillée et les conditions réactionnelles sont propriétaires et non divulguées publiquement.
Méthodes de production industrielle
La production industrielle de this compound implique généralement des techniques de synthèse organique à grande échelle. Le composé est produit dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le processus de production comprend des mesures rigoureuses de contrôle qualité pour maintenir l'efficacité et la sécurité du composé à des fins de recherche .
Analyse Des Réactions Chimiques
Types de réactions
NCDM-32B subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les halogénoalcanes et les nucléophiles. Les réactions sont généralement effectuées dans des solvants polaires tels que le diméthylsulfoxyde (DMSO) ou l'éthanol.
Réactions d'oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés.
Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium sont utilisés.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés alkylés de this compound, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de formes oxydées ou réduites du composé .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des enzymes déméthylases spécifiques à la lysine 4.
Biologie : Investigated pour son rôle dans la régulation épigénétique et l'expression des gènes.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer du sein et d'autres cancers en inhibant l'activité des enzymes déméthylases spécifiques à la lysine 4
Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux et modulateurs épigénétiques.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité des enzymes déméthylases spécifiques à la lysine 4. Ces enzymes sont impliquées dans la déméthylation des protéines histones, ce qui joue un rôle crucial dans la régulation de l'expression des gènes. En inhibant ces enzymes, this compound entraîne une augmentation des niveaux de méthylation des protéines histones, modifiant ainsi l'expression des gènes et nuisant à la croissance et à la prolifération des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
NCDM-32A : Un autre inhibiteur des enzymes déméthylases spécifiques à la lysine 4 avec une structure chimique légèrement différente.
NCDM-32C : Un composé ayant une activité inhibitrice similaire mais des propriétés pharmacocinétiques différentes.
Inhibiteurs de KDM4 : D'autres inhibiteurs de la famille des déméthylases spécifiques à la lysine 4, tels que JIB-04 et ML324
Unicité
NCDM-32B est unique en raison de sa haute sélectivité et de sa puissance pour inhiber les enzymes déméthylases spécifiques à la lysine 4. Il a montré une efficacité significative dans les études précliniques, en particulier pour nuire à la viabilité et aux phénotypes transformants des cellules cancéreuses du sein. Cela en fait un candidat prometteur pour un développement ultérieur en tant qu'agent thérapeutique .
Propriétés
IUPAC Name |
methyl 3-[9-(dimethylamino)nonanoyl-hydroxyamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-16(2)12-9-7-5-4-6-8-10-14(18)17(20)13-11-15(19)21-3/h20H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYRPQNFCURCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCCCC(=O)N(CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677153 | |
| Record name | Methyl N-[9-(dimethylamino)nonanoyl]-N-hydroxy-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239468-48-4 | |
| Record name | Methyl N-[9-(dimethylamino)nonanoyl]-N-hydroxy-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)








